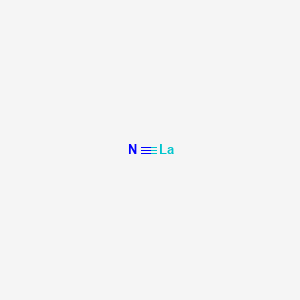

Lanthanum nitride (LaN)

Overview

Description

Lanthanum nitride (LaN) is a binary inorganic compound of lanthanum and nitride with the chemical formula LaN . It forms a black powder that is insoluble in water . It is used as a LED material, magnetic material, semiconductor, refractory material, dyes, and catalyst .

Synthesis Analysis

Lanthanum nitride can be prepared from the reaction of nitrogen and lanthanum trihydride . The reactions are as follows:Molecular Structure Analysis

Lanthanum nitride forms crystals of the cubic system with the Fm3m space group . It is paramagnetic .Chemical Reactions Analysis

Lanthanum nitride reacts with water and moisture from the air . The reactions are as follows:Physical and Chemical Properties Analysis

Lanthanum nitride is a direct-band-gap semiconductor with a band-gap value of 0.62 eV at the X point of the Brillouin zone . The dispersive character of the bands near the band edges leads to light electron and hole effective masses .Scientific Research Applications

Electronic and Optoelectronic Applications

Lanthanum nitride (LaN) has significant potential in electronic and optoelectronic applications due to its semiconducting properties. Deng and Kioupakis (2021) clarified the electronic character of LaN, establishing it as a direct-band-gap semiconductor with a band-gap value of 0.62 eV. This discovery is important for its use in electronics, particularly because of its light electron and hole effective masses, which are advantageous for device performance (Deng & Kioupakis, 2021).

Superconductivity and Structural Phase Stability

LaN has been studied for its structural phase stability and superconductivity. Vaitheeswaran et al. (2002) investigated the structural phase stability of LaN, predicting a transition from NaCl to CsCl type structure under high pressure, which is relevant for understanding its behavior under varying environmental conditions and potential applications in superconductivity (Vaitheeswaran, Kanchana, & Rajagopalan, 2002).

Synthesis Approaches and Materials Science

An innovative approach to synthesize high-purity LaN was presented by Nguyen et al. (2020), who used lanthanide complexes to create nanostructured f-element nitride foams. This method shows potential in simplifying the production of LaN, which is essential for its broader application in industries like coatings, catalysis, and semiconductors (Nguyen et al., 2020).

Thermoelectric and Thermal Properties

The thermoelectric properties of LaN are also of interest. Banik, Ghosh, and Chowdhury (2023) explored the ultralow lattice thermal conductivity and thermoelectric properties of LaN. Their study revealed a high thermoelectric figure of merit, making LaN a promising material for applications in thermoelectric power generators and energy conservation (Banik, Ghosh, & Chowdhury, 2023).

Application in NMOS Devices

Lanthanide-incorporated metal nitrides, including LaN, have been studied for their use in NMOS (n-type metal-oxide-semiconductor) devices. Ren et al. (2005) investigated lanthanide-incorporated metal nitride as a novel n-type metal gate electrode, highlighting its good thermal stability and tunable work function, which are critical properties for semiconductor device applications (Ren et al., 2005).

Catalysis and Ammonia Synthesis

In the field of catalysis, particularly for ammonia synthesis, LaN has shown promising results. Ye et al. (2020) demonstrated that nickel-loaded LaN efficiently catalyzes ammonia synthesis due to a dual-site mechanism involving nitrogen vacancies on LaN. This research opens new avenues for efficient and cost-effective ammonia production using earth-abundant elements (Ye et al., 2020).

Mechanism of Action

Target of Action

Lanthanum(III) nitride, also known as Lanthanum nitride (LaN), is a binary inorganic compound of lanthanum and nitride . It is primarily used as a LED material, magnetic material, semiconductor, refractory material, dyes, and catalyst . .

Mode of Action

It is known that lanthanum(iii) nitride can react with water and moisture from the air to form lanthanum hydroxide and ammonia . It also reacts with acids to form Lanthanum chloride and ammonium chloride .

Biochemical Pathways

It has been reported that lanthanum ions can inhibit the differentiation of bone marrow stromal cells into osteoblasts in the early stage via activation of a mitogen-activated protein kinase signaling pathway .

Pharmacokinetics

It is known that lanthanum(iii) nitride forms a black powder that is insoluble in water , which could potentially affect its bioavailability.

Result of Action

It has been reported that lanthanum ions can inhibit the differentiation of bone marrow stromal cells into osteoblasts .

Action Environment

The action, efficacy, and stability of Lanthanum(III) nitride can be influenced by environmental factors. For instance, it reacts with water and moisture from the air . Therefore, the presence of water or moisture could potentially affect the action of Lanthanum(III) nitride.

Safety and Hazards

Future Directions

Understanding the fundamental electronic character of LaN is critical for its future applications . It has been shown that LaN is promising for electronic and optoelectronic applications . Nitrogen vacancies and substitutional oxygen atoms are two unintentional shallow donors with low formation energies that can explain the origin of the previously reported electrical conductivity .

Properties

IUPAC Name |

azanylidynelanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLQZCOGUCNIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067140 | |

| Record name | Lanthanum nitride (LaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.912 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [MSDSonline] | |

| Record name | Lanthanum nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25764-10-7 | |

| Record name | Lanthanum nitride (LaN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum nitride (LaN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum nitride (LaN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum nitride (LaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)